Decursinol, (-)-

Description

Properties

CAS No. |

21860-31-1 |

|---|---|

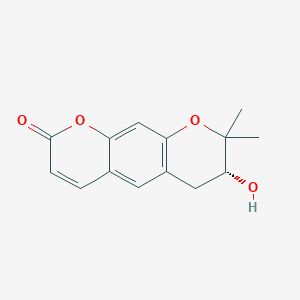

Molecular Formula |

C14H14O4 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

(3R)-3-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one |

InChI |

InChI=1S/C14H14O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-5,7,12,15H,6H2,1-2H3/t12-/m1/s1 |

InChI Key |

BGXFQDFSVDZUIW-GFCCVEGCSA-N |

SMILES |

CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |

Isomeric SMILES |

CC1([C@@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |

Canonical SMILES |

CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |

Appearance |

Solid powder |

melting_point |

181.5°C |

Other CAS No. |

21860-31-1 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decursinol, (-)-; (-)-Decursinol; (-)-Smyrinol; Aegelinol; UNII-I65EAN940H. |

Origin of Product |

United States |

Foundational & Exploratory

(-)-Decursinol: A Technical Guide to its Natural Sourcing, Isolation from Angelica gigas, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Decursinol, a pyranocoumarin (B1669404) found predominantly in the roots of Angelica gigas Nakai, has garnered significant scientific interest for its diverse pharmacological activities, including neuroprotective and anti-inflammatory effects. This technical guide provides an in-depth overview of its natural sources, detailed methodologies for its isolation and purification from Angelica gigas, and an exploration of its known biological signaling pathways. Quantitative data from various studies are summarized for comparative analysis, and key experimental protocols are presented to facilitate reproducibility. Visual diagrams of the isolation workflow and a putative signaling pathway are included to provide a clear and comprehensive understanding of this promising natural compound.

Natural Sources of (-)-Decursinol

(-)-Decursinol is a prominent bioactive constituent of several plants from the Apiaceae family, with Angelica gigas Nakai, also known as Korean Angelica, being the most significant and widely studied source.[1] While other related compounds like decursin (B1670152) and decursinol (B1670153) angelate are often more abundant in A. gigas extracts, (-)-decursinol is a key compound of interest due to its distinct biological properties.[1][2] Other species of the Angelica genus, such as Angelica decursiva, Angelica glauca, and Angelica dahurica, have also been reported to contain decursinol and its derivatives.[2] The concentration of these coumarins can vary depending on the plant's geographical origin, cultivation conditions, and harvesting time.

Isolation of (-)-Decursinol from Angelica gigas

The isolation of (-)-decursinol from the roots of Angelica gigas involves a multi-step process encompassing extraction, fractionation, and purification. Various methodologies have been developed to optimize the yield and purity of the final product.

Extraction Methodologies

The initial step involves the extraction of crude coumarin (B35378) mixtures from dried and powdered Angelica gigas roots. Solvent extraction is the most common method, with ethanol (B145695) being a widely used solvent due to its efficiency in dissolving coumarins.

Table 1: Comparison of Extraction Methods for Compounds from Angelica gigas

| Extraction Method | Solvent System | Temperature (°C) | Duration | Key Findings | Reference |

| Maceration | 95% Ethanol | Room Temperature | 24 hours (repeated 3x) | Effective for exhaustive extraction of coumarins. | [3] |

| Reflux Extraction | Methanol | Reflux | 3 hours (repeated 3x) | High yield of decursin and decursinol angelate. | [4] |

| Ionic Liquid Extraction | (BMIm)BF4 | 60 | 120 min | High extraction yields of decursin (43.32 mg/g) and decursinol angelate (17.87 mg/g). | [5] |

| Ethanol Extraction | 60% Ethanol | -20 | 12 hours | Resulted in a purity of >95% for the extracted decursin and decursinol angelate mixture. | [1][6] |

| Cold Soaking | Ethanol | Room Temperature | 4 days | A method used for extracting decursin and decursinol angelate. | [7] |

Detailed Experimental Protocol: Ethanol Extraction and Initial Fractionation

This protocol provides a comprehensive procedure for the extraction and initial purification of a decursinol-containing fraction from Angelica gigas roots.

Materials and Equipment:

-

Dried and powdered roots of Angelica gigas

-

95% Ethanol

-

Methanol

-

Hexane

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel)

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate 1 kg of dried and powdered Angelica gigas roots with 10 L of 95% ethanol at room temperature for 24 hours with constant agitation.[3]

-

Filter the extract through a Buchner funnel to separate the plant material from the liquid extract.

-

Repeat the extraction process on the plant residue two more times to ensure the exhaustive extraction of coumarins.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform sequential partitioning with n-hexane and ethyl acetate.

-

The ethyl acetate fraction, which will contain the coumarins, is collected and concentrated using a rotary evaporator.

-

-

Silica Gel Column Chromatography:

-

The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing (-)-decursinol.

-

Purification Techniques

Final purification of (-)-decursinol is typically achieved using chromatographic techniques that offer high resolution.

Table 2: Purification Techniques for Decursinol and Related Compounds

| Technique | Stationary Phase / Column | Mobile Phase | Detection | Purity Achieved | Reference |

| Recycling HPLC | Not specified | Not specified | Not specified | 99.97% for decursin, 99.40% for decursinol angelate | [1][6] |

| High-Speed Counter-Current Chromatography (HSCCC) | Biphasic solvent system | Upper or lower phase of the solvent system | UV at 320 nm | High purity | [3] |

| HPLC | C30 reversed-phase column | 55% acetonitrile (B52724) and 45% water | UV at 330 nm | Baseline separation of decursin and decursinol angelate | [4] |

| UHPLC-MS/MS | Kinetex® C18 and Capcell core C18 | Water and acetonitrile gradient | Positive ion mode MRM | Developed for quantification in human plasma | [8] |

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of (-)-decursinol from Angelica gigas.

Physicochemical and Spectroscopic Data

Accurate identification of (-)-decursinol relies on its physicochemical properties and spectroscopic data.

Table 3: Physicochemical and Spectroscopic Data for Decursin and Related Compounds

| Property | Data for Decursin | Data for Decursinol Angelate | Data for (-)-Decursinol | Reference |

| Molecular Formula | C19H20O5 | C19H20O5 | C14H14O4 | [6][9] |

| Molecular Weight | 328.36 g/mol | 328.36 g/mol | 246.26 g/mol | [6][9] |

| Mass Spectrometry (m/z) | 329 [M+H]+ | 351 [M+Na]+ | 246.8→212.9 (product ion) | [6][8] |

| UV λmax (MeOH, nm) | 220, 328 | Not specified | Not specified | [10] |

| IR (cm-1) | 2960 (C-H), 1725 (C=O), 1630, 1653, 1495 (aromatic ring) | Not specified | Available in spectral databases | [10][11] |

| 1H-NMR (CDCl3, δ ppm) | 7.57 (d, J=9.5 Hz, H-4), 7.17 (s, H-5), 6.80 (s, H-8), 6.20 (d, J=9.5 Hz, H-3), etc. | Not specified | Not specified | [10] |

| 13C-NMR (CDCl3, δ ppm) | 161.3 (C-2), 143.2 (C-4), 131.3 (C-7), 127.8 (C-5), 124.3 (C-6), 116.8 (C-8), 113.2 (C-3), etc. | Not specified | Not specified | [10] |

Biological Activity and Signaling Pathways

(-)-Decursinol and its derivatives, decursin and decursinol angelate, exhibit a range of biological activities, primarily attributed to their ability to modulate key cellular signaling pathways. Much of the research has focused on the anti-inflammatory and anti-cancer properties of decursin and decursinol angelate, which are known to interact with pathways such as PI3K/Akt/NF-κB and MAPK.[12][13][14]

Putative Signaling Pathway for (-)-Decursinol

Based on the known activities of the structurally similar decursin and decursinol angelate, a putative signaling pathway for (-)-decursinol's anti-inflammatory effects can be proposed. It is hypothesized that (-)-decursinol can inhibit the activation of pro-inflammatory signaling cascades.

The following diagram illustrates a potential mechanism of action for (-)-decursinol in modulating inflammatory responses.

This proposed pathway suggests that (-)-decursinol may exert its anti-inflammatory effects by inhibiting the phosphorylation of Akt and the subsequent activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[12][15] This mechanism is consistent with findings for decursin and decursinol angelate, which have been shown to modulate these pathways.[12][13]

Conclusion

(-)-Decursinol, sourced primarily from Angelica gigas, represents a valuable natural product with significant therapeutic potential. The methodologies for its isolation and purification are well-established, allowing for the generation of high-purity material for research and development. A deeper understanding of its specific interactions with cellular signaling pathways will be crucial for its future application in drug discovery. The information compiled in this technical guide provides a solid foundation for researchers and scientists to further explore and harness the pharmacological benefits of (-)-decursinol.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 5. Rapid and Efficient Separation of Decursin and Decursinol Angelate from Angelica gigas Nakai using Ionic Liquid, (BMIm)BF4, Combined with Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Isolation and Purification of Decursin and Decursinol Angelate in Angelica gigas Nakai | Semantic Scholar [semanticscholar.org]

- 7. KR100509843B1 - Method of extraction decursin and decursinol angelate from Angelica gigas, Nakai - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Decursinol Angelate | C19H20O5 | CID 776123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. spectrabase.com [spectrabase.com]

- 12. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Decursinol Angelate Mitigates Sepsis Induced by Methicillin-Resistant Staphylococcus aureus Infection by Modulating the Inflammatory Responses of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis Pathway of (-)-Decursinol in Plants: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the biosynthesis of (-)-decursinol, a bioactive pyranocoumarin (B1669404) predominantly found in the roots of Angelica gigas Nakai. It is important to note that while the user requested information on (-)-decursinol, the available scientific literature predominantly refers to the biosynthesis of its enantiomer, (+)-decursinol. This guide will therefore focus on the elucidated pathway of (+)-decursinol, which is biosynthetically analogous.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the biosynthetic pathway, quantitative data on metabolite production, experimental protocols for key analytical and genetic engineering techniques, and visualizations of the core pathways and workflows.

The Biosynthetic Pathway of (+)-Decursinol

The biosynthesis of (+)-decursinol originates from the general phenylpropanoid pathway, a central metabolic route in plants for the production of a diverse array of secondary metabolites. The pathway begins with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the core coumarin (B35378) scaffold, which is subsequently modified to yield (+)-decursinol and its derivatives.[1]

The key steps in the biosynthesis of (+)-decursinol are as follows:

-

Initiation from the Phenylpropanoid Pathway : The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[1][2]

-

Hydroxylation to p-Coumaric Acid : Subsequently, Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid.[1][2]

-

Activation to p-Coumaroyl-CoA : This intermediate is then activated to its corresponding CoA-ester, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) .[1]

-

Formation of the Coumarin Scaffold : The formation of the characteristic coumarin ring structure begins with the ortho-hydroxylation of p-coumaroyl-CoA, leading to the formation of umbelliferone , a key branch-point intermediate in coumarin biosynthesis.[1]

-

Prenylation and Subsequent Modifications : Umbelliferone undergoes prenylation to yield demethylsuberosin (B190953) . A subsequent hydroxylation reaction, likely catalyzed by a cytochrome P450 enzyme, converts demethylsuberosin to (+)-marmesin .[1]

-

Final Steps to (+)-Decursinol : The opening of the furan (B31954) ring of (+)-marmesin, followed by a reduction step, ultimately leads to the formation of (+)-decursinol .[1]

-

Formation of Derivatives : (+)-Decursinol can be further esterified to produce other bioactive compounds such as decursin and decursinol (B1670153) angelate .[1]

While the complete enzymatic machinery for (+)-decursinol biosynthesis in Angelica gigas is yet to be fully characterized, PAL and C4H have been identified as crucial initial enzymes.[1] Overexpression of the C4H gene in hairy root cultures of Angelica gigas has been shown to enhance the production of decursinol angelate, suggesting that C4H is a significant rate-limiting enzyme in the biosynthesis of these pyranocoumarins.[2] To date, specific enzyme kinetic parameters (Km, Vmax) for PAL and C4H from Angelica gigas have not been extensively reported in the scientific literature.[2]

Quantitative Data on Metabolite Production

The concentration of (+)-decursinol and its derivatives in Angelica gigas can vary depending on genetic and environmental factors. The following tables summarize some of the reported quantitative data.

Table 1: Concentration of Decursin and Decursinol Angelate in Angelica gigas

| Plant Material | Compound | Concentration (mg/g Dry Weight) | Analytical Method | Reference |

| Angelica gigas plantlets (grown under orange LEDs) | Decursin | 3.2 | Not Specified | [2] |

| Angelica gigas plantlets (grown under orange LEDs) | Decursinol angelate | 6.0 | Not Specified | [2] |

| Dried roots of Angelica gigas | Decursin | 45.6 | Not Specified | [3] |

| Dried roots of Angelica gigas | Decursinol angelate | 36.8 | Not Specified | [3] |

| Methanolic extract of Angelica gigas cultivated at Jinbu | Decursin | 44.9 ± 0.2 | HPLC | [4] |

| Methanolic extract of Angelica gigas cultivated at Jinbu | Decursinol angelate | 38.8 ± 0.2 | HPLC | [4] |

Table 2: Pharmacokinetic Parameters of Decursinol in Animal Models

| Biological Matrix | Compound | Administration Route | Cmax (µg/mL) | Tmax (h) | Reference |

| Mouse Plasma | Decursin/DA | Intraperitoneal injection | 11.2 | Not Specified | [5] |

| Mouse Plasma | Decursinol | Intraperitoneal injection | 79.7 | Not Specified | [5] |

| Mouse Plasma | Decursin/DA | Oral gavage | 0.54 | Not Specified | [5] |

| Mouse Plasma | Decursinol | Oral gavage | 14.9 | Not Specified | [5] |

| Rat Plasma | Decursinol | Oral | >45% bioavailability | 0.4 - 0.9 | [2] |

Regulation of (+)-Decursinol Biosynthesis

The biosynthesis of phenylpropanoids, including coumarins, is tightly regulated at the transcriptional level. Several families of transcription factors, such as MYB, bHLH, and WRKY, are known to play crucial roles in modulating the expression of biosynthetic genes.[2]

Plant signaling molecules like jasmonates (e.g., methyl jasmonate) and salicylic (B10762653) acid are well-known elicitors of secondary metabolite production.[2] It is hypothesized that these signaling pathways can modulate the expression of key biosynthetic genes and transcription factors, thereby influencing the production of decursinol and its derivatives.[2]

Experimental Protocols

This protocol outlines the general steps for the extraction and quantification of (+)-decursinol and related compounds from biological materials.[1][5]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma or tissue homogenate, add 500 µL of ethyl acetate (B1210297).

-

Vortex for 5 minutes.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant (ethyl acetate layer) to a new tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of methanol.

-

Inject a 20 µL aliquot into the HPLC system.

2. HPLC Instrumentation and Conditions

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: Reversed-phase C18 column (e.g., Polarity dC18, 4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: A gradient of phosphate (B84403) buffer-acetonitrile-sodium lauryl sulfate (B86663) or a gradient of acetonitrile (B52724) and water can be used.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30°C.[1]

3. Quantification

-

Prepare a standard curve using authenticated standards of (+)-decursinol, decursin, and decursinol angelate.

-

Quantify the compounds of interest by comparing their peak areas to the standard curve.

This protocol is essential for functional gene analysis and for the metabolic engineering of the (+)-decursinol biosynthetic pathway.[8][9]

1. Plant Material and Sterilization

-

Use sterile in vitro-grown plantlets of Angelica gigas.

-

Excise young leaves and stems to be used as explants.

2. Agrobacterium rhizogenes Culture

-

Grow A. rhizogenes strain (e.g., R1601 carrying a binary vector) in a suitable liquid medium (e.g., LB) with appropriate antibiotics to an OD600 of 0.6-0.8.

-

Harvest the bacteria by centrifugation and resuspend in a liquid co-cultivation medium.

3. Co-cultivation

-

Immerse the explants in the bacterial suspension for a defined period (e.g., 30 minutes).

-

Blot dry the explants on sterile filter paper.

-

Place the explants on a solid co-cultivation medium.

-

Incubate in the dark for 2-3 days.

4. Selection and Regeneration

-

Transfer the explants to a selection medium containing antibiotics to kill the Agrobacterium (e.g., cefotaxime) and to select for transformed plant cells (e.g., kanamycin).

-

Subculture the explants every 2-3 weeks.

-

Hairy roots will emerge from the wounded sites of the explants.

5. Establishment of Hairy Root Cultures

-

Excise the induced hairy roots and transfer them to a fresh solid or liquid medium for further proliferation.

-

Confirm the transformation by PCR or reporter gene assay (e.g., GUS assay).

This spectrophotometric assay measures the activity of PAL by quantifying the formation of trans-cinnamic acid.

1. Enzyme Extraction

-

Homogenize fresh plant material in an ice-cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.8, containing 14 mM 2-mercaptoethanol).

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C.

-

Use the supernatant as the crude enzyme extract.

2. Assay Mixture

-

Prepare a reaction mixture containing the enzyme extract and L-phenylalanine as the substrate in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.8).

3. Incubation and Measurement

-

Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined time.

-

Stop the reaction by adding an acid (e.g., HCl).

-

Measure the absorbance of the mixture at 290 nm, which is the maximum absorbance wavelength for trans-cinnamic acid.

4. Calculation of Activity

-

Calculate the PAL activity based on the change in absorbance, using the molar extinction coefficient of trans-cinnamic acid.

Mandatory Visualizations

Caption: Biosynthetic pathway of (+)-Decursinol from L-phenylalanine.

Caption: Hypothetical regulation of decursinol biosynthesis by signaling molecules.

Caption: General workflow for the quantitative analysis of decursinol.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genome-wide identification and expression profiling of bHLH transcription factors associated with ferulic acid biosynthesis in Angelica sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Physicochemical properties of (-)-Decursinol for research

This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and relevant signaling pathways of (-)-Decursinol, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

(-)-Decursinol is the levorotatory enantiomer of decursinol (B1670153), a natural pyranocoumarin (B1669404) isolated from the roots of Angelica gigas. As enantiomers share identical physical and chemical properties with the exception of their interaction with plane-polarized light, the data presented below for (+)-Decursinol, the more commonly studied enantiomer, are expected to be the same for (-)-Decursinol, with the key difference being the opposite sign of specific rotation.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O₄ | [1] |

| Molecular Weight | 246.3 g/mol | [1] |

| Formal Name | (7R)-7,8-dihydro-7-hydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-2-one | Inferred from[1] |

| CAS Number | 23458-02-8 (for (+)-Decursinol) | [1] |

| Appearance | Solid | [1] |

| Melting Point | Onset temperature of approximately 177 °C for polycrystalline (+)-decursinol.[2] | [2] |

| Solubility | DMF: 30 mg/mL, DMSO: 15 mg/mL, Ethanol (B145695): slightly soluble.[1] | [1] |

| Stability | Stable for at least 4 years when stored appropriately.[1] | [1] |

| λmax | 331 nm | [1] |

| Purity | Commercially available at ≥98% purity.[1] | [1] |

| logP | A log P value in the range of 0-3 has been suggested as suitable for oral dosage forms of related compounds.[3] | [3] |

Experimental Protocols

Detailed methodologies for the extraction, purification, and analysis of decursinol are crucial for consistent and reproducible research.

Extraction of Decursinol from Angelica gigas Roots

This protocol outlines the extraction of a crude sample containing decursinol and its derivatives from the roots of Angelica gigas.

-

Materials and Equipment:

-

Dried and powdered roots of Angelica gigas

-

95% Ethanol (EtOH)

-

Shaker or magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

-

-

Procedure:

-

Macerate the dried and powdered roots of Angelica gigas with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[4]

-

Agitate the mixture on a shaker at room temperature for 24 hours.[4]

-

Filter the extract to separate the solid plant material.[4]

-

Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

-

An alternative subcritical-water extraction method has also been described, with optimal conditions for decursin (B1670152) (a precursor that can be hydrolyzed to decursinol) being 190 °C for 15 minutes with a stirring speed of 200–250 rpm.[5]

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the quantification of decursinol in biological samples.

-

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 series or equivalent.[6]

-

Column: Reversed-phase C18 column (e.g., Polarity dC18, 4.6 x 250 mm, 5 µm).[6][7]

-

Mobile Phase: A gradient of phosphate (B84403) buffer-acetonitrile-sodium lauryl sulfate (B86663) or a gradient of acetonitrile (B52724) and water can be used.[6][7]

-

UV Detection: 230 nm.[7]

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma or tumor homogenate, add 500 µL of ethyl acetate.[6]

-

Vortex for 5 minutes.[6]

-

Centrifuge at 13,000 rpm for 5 minutes.[6]

-

Transfer the supernatant to a new tube.[6]

-

Evaporate the solvent under a gentle stream of nitrogen.[6]

-

Reconstitute the residue in 100 µL of methanol (B129727).[6]

-

Inject a 20 µL aliquot into the HPLC system.[6]

-

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Analysis

This protocol provides a highly sensitive method for the simultaneous determination of decursinol and related coumarins in human plasma.

-

Instrumentation:

-

UHPLC system coupled with a tandem mass spectrometer.

-

-

Sample Preparation (Solid-Phase Extraction):

-

Condition an Oasis HLB SPE cartridge (60 mg, 3 cc) with 6 mL of methanol followed by 6 mL of water.[6]

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes with methanol.

-

Evaporate the eluent and reconstitute the residue in the mobile phase for injection.

-

-

Mass Spectrometry Conditions:

-

Operate in positive ion mode with multiple reaction monitoring (MRM).[6]

-

The precursor to product ion transition for decursinol is m/z 246.8→212.9.

-

Signaling Pathways and Biological Activities

(-)-Decursinol and its related compounds have been shown to modulate several key signaling pathways, contributing to their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Anti-inflammatory Signaling Pathway

Decursinol angelate, a derivative of decursinol, has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by blocking the Raf-ERK signaling cascade and preventing the translocation of the NF-κB transcription factor into the nucleus.[6]

Anticancer Signaling Pathways

Decursin and its derivatives, including decursinol, have been shown to inhibit cancer cell growth and induce apoptosis by modulating pathways such as PI3K/Akt and JAK/STAT.[8][9][10]

Neuroprotective Signaling Pathway

Decursinol and related compounds from Angelica gigas have demonstrated neuroprotective effects against oxidative stress, partly through the activation of the Nrf2 signaling pathway, a key regulator of antioxidant responses.[11]

Experimental Workflow for Evaluating Neuroprotection

The following workflow illustrates a typical experimental design for assessing the neuroprotective effects of (-)-Decursinol against glutamate-induced excitotoxicity in primary neurons.[12]

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Physicochemical characterization and toxicity of decursin and their derivatives from Angelica gigas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pilot-scale subcritical-water extraction of nodakenin and decursin from Angelica gigas Nakai - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. HPLC Analysis and Extraction Methods of Decursin and Decursinol Angelate in Angelica gigas Roots -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

- 8. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]

- 9. dovepress.com [dovepress.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Neuroprotective Mechanisms of (-)-Decursinol in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Decursinol, a pyranocoumarin (B1669404) compound derived from the roots of Angelica gigas, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the neuroprotective effects of (-)-Decursinol in neuronal cells. The compound has demonstrated significant efficacy in mitigating neuronal damage induced by excitotoxicity and oxidative stress, key pathological features in a range of neurodegenerative diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved in its mechanism of action.

Core Mechanisms of Action

(-)-Decursinol exerts its neuroprotective effects through a multi-pronged approach, primarily by:

-

Attenuating Glutamate-Induced Excitotoxicity: Excessive glutamate (B1630785) receptor activation leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events. (-)-Decursinol has been shown to effectively reduce this glutamate-induced intracellular calcium overload, thereby preventing subsequent neuronal cell death.[1][2][3][4]

-

Combating Oxidative Stress: The compound enhances the cellular antioxidant defense system. It mitigates the depletion of glutathione (B108866) (GSH), a critical endogenous antioxidant, and maintains the activity of antioxidant enzymes like glutathione peroxidase.[1][2][3][4] This is partly achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of antioxidant responses.[1][5][6][7][8]

-

Modulating Key Signaling Pathways: (-)-Decursinol influences several intracellular signaling cascades crucial for neuronal survival and death. Notably, it has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[1][9]

Quantitative Data Summary

The neuroprotective efficacy of (-)-Decursinol and its related compounds has been quantified in various in vitro studies. The following tables summarize key findings.

Table 1: Neuroprotective Effects of (-)-Decursinol and Related Compounds against Glutamate-Induced Neurotoxicity in Primary Cortical Neurons

| Compound | Concentration Range (µM) | Key Quantitative Outcome |

| (-)-Decursinol | 0.1 - 10.0 | Significant neuroprotective activity with pre-treatment and throughout treatment.[2][3] |

| Decursin (B1670152) | 0.1 - 10.0 | Significant neuroprotective activity with pre-treatment, throughout treatment, and in a post-treatment paradigm.[2][3] |

| Decursin | 12.5 - 25 | Improved cell viability in HT22 hippocampal neuronal cells.[10] |

| (-)-Decursinol & Decursin | Not Specified | Effectively reduced the glutamate-induced increase in intracellular calcium ([Ca²⁺]i).[2][3] |

Table 2: Protective Effects of Decursin and Decursinol (B1670153) Angelate against Amyloid β-Protein-Induced Oxidative Stress in PC12 Cells

| Compound | Pretreatment Effect | Key Molecular Effects |

| Decursin | Markedly reversed Aβ-induced cytotoxicity and lipid peroxidation.[5][6] | Increased glutathione content and antioxidant enzyme activities.[5][6] Significantly increased nuclear transcription factor Nrf2.[5][6] Suppressed Aβ aggregation.[5][6] |

| Decursinol Angelate | Markedly reversed Aβ-induced cytotoxicity and lipid peroxidation.[5][6] | Increased glutathione content and antioxidant enzyme activities.[5][6] Significantly increased nuclear transcription factor Nrf2.[5][6] Suppressed Aβ aggregation.[5][6] |

Signaling Pathways

The neuroprotective actions of (-)-Decursinol are mediated by its influence on critical signaling pathways within neuronal cells.

Caption: Attenuation of Glutamate-Induced Calcium Influx by (-)-Decursinol.

Caption: Activation of the Nrf2 Antioxidant Pathway by (-)-Decursinol.

Caption: Modulation of PI3K/Akt and MAPK Signaling by (-)-Decursinol.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to investigate the neuroprotective effects of (-)-Decursinol.

Primary Cortical Neuron Culture

-

Source: Primary cortical neurons are typically isolated from embryonic day 18 (E18) rat fetuses.

-

Dissociation: The cortical tissue is dissected and mechanically dissociated. Enzymatic digestion (e.g., with papain) may be used to aid dissociation.

-

Plating: Neurons are plated on poly-L-lysine-coated culture plates or coverslips at a suitable density.

-

Culture Medium: A serum-free neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin (B12071052) is commonly used.

-

Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂. The culture medium is partially replaced every 2-3 days. Experiments are typically performed on mature cultures (e.g., after 7-10 days in vitro).[11]

Induction of Neurotoxicity

-

Glutamate-Induced Excitotoxicity:

-

Mature primary neuronal cultures are exposed to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for a specified duration (e.g., 24 hours).[1]

-

Treatment Paradigms:

-

Pre-treatment: (-)-Decursinol is added to the culture medium for a period (e.g., 1-2 hours) before the addition of glutamate.[1]

-

Co-treatment: (-)-Decursinol is added simultaneously with glutamate.

-

Post-treatment: (-)-Decursinol is added after the removal of the glutamate-containing medium.

-

-

-

Amyloid β-Protein-Induced Oxidative Stress:

-

PC12 cells are pretreated with various concentrations of (-)-Decursinol or related compounds for a specified time (e.g., 3 hours) and then incubated with amyloid β-protein (e.g., 25 µM Aβ₂₅₋₃₅) for 24 hours.[12]

-

Assessment of Neuroprotection

-

Cell Viability Assay (MTT Assay):

-

Following the treatment period, the culture medium is removed.

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.[11]

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Higher absorbance indicates greater cell viability.[1][11]

-

-

Measurement of Intracellular Reactive Oxygen Species (ROS):

-

The dichlorofluorescin diacetate (DCF-DA) assay is commonly used.

-

Cells are loaded with DCF-DA, which is deacetylated by intracellular esterases to a non-fluorescent compound.

-

In the presence of ROS, this compound is oxidized to the highly fluorescent dichlorofluorescein (DCF).[11]

-

Fluorescence intensity is measured using a fluorescence microplate reader or fluorescence microscopy. Higher fluorescence indicates increased ROS levels.[11]

-

-

Western Blot Analysis:

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, p-Akt, Nrf2, cleaved caspase-3).

-

The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged.

-

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the neuroprotective effects of (-)-Decursinol.

Caption: General Experimental Workflow for Assessing Neuroprotection.

Conclusion

(-)-Decursinol demonstrates significant potential as a neuroprotective agent with a multifaceted mechanism of action. Its ability to counteract excitotoxicity, reduce oxidative stress through the Nrf2 pathway, and modulate key signaling cascades like PI3K/Akt and MAPK, makes it a valuable candidate for further investigation in the context of neurodegenerative diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic utility of this promising natural compound.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Neuroprotective and Cognitive Enhancement Potentials of Angelica gigas Nakai Root: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Protective effects of decursin and decursinol angelate against amyloid β-protein-induced oxidative stress in the PC12 cell line: the role of Nrf2 and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective Potential of Pyranocoumarins from Angelica gigas Nakai on Glutamate-Induced Hippocampal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Decursin Isolated from Angelica gigas Nakai Rescues PC12 Cells from Amyloid β-Protein-Induced Neurotoxicity through Nrf2-Mediated Upregulation of Heme Oxygenase-1: Potential Roles of MAPK - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of (-)-Decursinol's Biological Activity: A Technical Guide

This guide provides an in-depth overview of the preliminary biological activities of (-)-Decursinol, a pyranocoumarin (B1669404) compound found in the roots of Angelica gigas Nakai. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product. The document summarizes key quantitative data, details experimental protocols for investigating its mechanisms of action, and visualizes relevant signaling pathways and workflows.

Core Biological Activities

(-)-Decursinol, along with its closely related precursors decursin (B1670152) and decursinol (B1670153) angelate, has demonstrated a range of biological activities, primarily centered around its anti-inflammatory, anti-cancer, and neuroprotective properties.[1] These effects are largely attributed to its ability to modulate key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt.[2]

Data Presentation: Quantitative Analysis

While specific quantitative data for (-)-Decursinol is still emerging, the following tables summarize the reported half-maximal inhibitory concentrations (IC50) for its parent compound, decursin, against various cancer cell lines. This data provides a valuable reference for the potential potency of (-)-Decursinol.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| 143B | Human Osteosarcoma | 54.2 | 24 | [3] |

| MG63 | Human Osteosarcoma | 54.3 | 24 | [3] |

| B16F10 | Murine Melanoma | >100 | 24 | [3] |

| B16F10 | Murine Melanoma | 60-80 | 48 | [3] |

| DU145 | Human Prostate Cancer | ~100 | 24 | [3] |

| DU145 | Human Prostate Cancer | 65-70 | 48 | [3] |

| A549 | Human Lung Cancer | 43.55 | Not Specified | [4] |

Table 1: In vitro anti-cancer activity of Decursin.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biological activity of (-)-Decursinol.

Cell Viability and Proliferation (MTT Assay)

This assay determines the effect of (-)-Decursinol on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

(-)-Decursinol

-

Target cell line (e.g., cancer cell line, neuronal cells)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of (-)-Decursinol in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Remove the overnight medium from the cells and replace it with 100 µL of the medium containing different concentrations of (-)-Decursinol. Include a vehicle control (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan (B1609692) precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

NF-κB Activation (Luciferase Reporter Assay)

This assay measures the ability of (-)-Decursinol to inhibit the activation of the NF-κB signaling pathway.

Materials:

-

HEK293T or other suitable cells

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

(-)-Decursinol

-

NF-κB activator (e.g., TNF-α or LPS)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: 24 hours post-transfection, pre-treat the cells with various concentrations of (-)-Decursinol for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol. The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity and normalized to the stimulated control.

MAPK and PI3K/Akt Pathway Analysis (Western Blotting)

This protocol details the analysis of the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways.

Materials:

-

Target cell line

-

(-)-Decursinol

-

Stimulant (e.g., growth factor, inflammatory agent)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Seed cells and allow them to attach. Treat the cells with (-)-Decursinol at various concentrations for a specified time, followed by stimulation to activate the desired pathway.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and determine the protein concentration using the BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate it with the appropriate primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. The relative protein expression is quantified by densitometry and normalized to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathways

Caption: Key signaling pathways modulated by (-)-Decursinol.

Experimental Workflows

Caption: General workflows for cell viability and protein analysis.

References

- 1. Identification of proteins binding to decursinol by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]

(-)-Decursinol: A Comprehensive Technical Guide on its Role as the Core Metabolite of Decursin and Decursinol Angelate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decursin (B1670152) and decursinol (B1670153) angelate, two prominent pyranocoumarin (B1669404) isomers from the roots of Angelica gigas Nakai, are prodrugs that undergo rapid and extensive metabolic conversion to their shared active metabolite, (-)-decursinol. This technical guide provides an in-depth analysis of this metabolic transformation, compiling pharmacokinetic data, detailing experimental methodologies, and illustrating the key signaling pathways modulated by these compounds. Understanding the central role of (-)-decursinol is critical for the accurate interpretation of preclinical and clinical data and for the strategic development of therapeutics derived from these natural products.

Metabolic Conversion of Decursin and Decursinol Angelate

The primary metabolic fate of both decursin and decursinol angelate following administration is their conversion to (-)-decursinol (also referred to as DOH in literature).[1][2] This conversion happens quickly, particularly through first-pass metabolism in the liver.[1][3] However, the enzymatic pathways responsible for this bioactivation differ significantly between the two parent compounds.

-

Decursin Metabolism: The hydrolysis of decursin to (-)-decursinol is mediated by both NADPH-independent hepatic esterase(s), specifically carboxylesterase 2 (CES2), and NADPH-dependent cytochrome P450 (CYP) enzymes.[4][5] In the absence of NADPH, decursin is still efficiently hydrolyzed, highlighting the significant role of esterases.[4][6]

-

Decursinol Angelate Metabolism: In stark contrast, the conversion of decursinol angelate to (-)-decursinol is almost exclusively dependent on NADPH-dependent CYP enzymes.[4][5][7] It is resistant to hydrolysis by carboxylesterases CES1 and CES2.[5] The specific isoforms most active in metabolizing both compounds are CYP2C19, followed by CYP3A4.[5][7][8]

This differential metabolism explains observations that after oral administration of decursin, the parent compound is often undetectable in plasma, with only (-)-decursinol being present.[1][3] Conversely, both decursinol angelate and its metabolite (-)-decursinol are found in plasma after its administration.[1]

Comparative Pharmacokinetics

The pharmacokinetic profiles of decursin and decursinol angelate are dominated by their conversion to (-)-decursinol. Direct administration of (-)-decursinol results in significantly higher bioavailability—2 to 3 times greater—compared to when an equimolar amount of its precursors is given.[1][2]

Pharmacokinetic Parameters in Rodents

Studies in rats and mice consistently show rapid absorption and conversion of the parent compounds. After oral administration of a decursin/decursinol angelate mixture to mice, the maximum plasma concentration (Cmax) of (-)-decursinol was approximately 14.9 µg/mL, whereas the parent compounds reached only 0.54 µg/mL.[9]

| Compound | Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (h·ng/mL) | Reference |

| Decursin/DA | Mouse | ~240 mg/kg (oral) | 0.54 | ~0.5 | - | [9] |

| (-)-Decursinol | Mouse | ~240 mg/kg (oral, from Decursin/DA) | 14.9 | - | - | [9] |

| Decursin/DA | Mouse | ~240 mg/kg (IP) | 11.2 | - | - | [9] |

| (-)-Decursinol | Mouse | ~240 mg/kg (IP, from Decursin/DA) | 79.7 | - | - | [9] |

| (-)-Decursinol | Rat | (from equimolar Decursin/DA, oral) | - | ~2.0 | 27,033 | [2] |

| (-)-Decursinol | Rat | (direct admin, oral) | - | ~0.7 | 65,012 | [2] |

Pharmacokinetic Parameters in Humans

A single oral dose study in healthy human subjects further confirmed the extensive conversion to (-)-decursinol. The area under the curve (AUC) for (-)-decursinol was orders of magnitude higher than for the parent compounds, establishing it as the major circulating active molecule.

| Compound | Dose (Oral) | Cmax (nmol/L) | Tmax (h) | AUC₀₋₄₈ₕ (h·nmol/L) | t₁/₂ (h) | Reference |

| Decursin | 119 mg | 5.3 | 2.1 | 37 | 17.4 | [10][11] |

| Decursinol Angelate | 77 mg | 48.1 | 2.4 | 335 | 19.3 | [10][11] |

| (-)-Decursinol | (from above) | 2,480 | 3.3 | 27,579 | 7.4 | [10][11] |

Experimental Protocols

Accurate quantification and characterization of (-)-decursinol and its precursors are essential for research. The following protocols are based on established methodologies.[9][12]

Protocol: Quantification in Biological Matrices via HPLC

This method is suitable for the simultaneous quantification of decursin, decursinol angelate, and (-)-decursinol in plasma and tissue homogenates.[9][12]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma or tissue homogenate, add 500 µL of ethyl acetate (B1210297).

-

Vortex vigorously for 5 minutes to ensure thorough mixing.

-

Centrifuge the mixture at 13,000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper organic supernatant (ethyl acetate layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried residue in 100 µL of methanol.

-

Inject a 20 µL aliquot into the HPLC system for analysis.

2. HPLC Instrumentation and Conditions:

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: Reversed-phase C18 column (e.g., Polarity dC18, 4.6 x 250 mm, 5 µm).[12][13]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. An alternative is a phosphate (B84403) buffer-acetonitrile-sodium lauryl sulfate (B86663) mixture.[12][13]

-

Detection: UV detector set at 230 nm.[13]

Protocol: In Vitro Metabolism Assay using Liver S9 Fractions

This assay helps determine the metabolic stability and pathways of the compounds in the liver.[2][4]

1. Incubation Mixture Preparation:

-

Prepare a reaction mixture containing:

-

Liver S9 fraction (from human or rodent).

-

The test compound (decursin or decursinol angelate).

-

A buffered solution (e.g., potassium phosphate buffer, pH 7.4).

-

-

For NADPH-dependent reactions, include an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

For control (NADPH-independent) reactions, omit the NADPH-generating system.

2. Reaction and Termination:

-

Pre-incubate the S9 fraction and buffer at 37°C.

-

Initiate the reaction by adding the test compound and the NADPH-generating system (if applicable).

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

3. Sample Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Analyze the supernatant for the parent compound and metabolites (i.e., (-)-decursinol) using a validated LC-MS/MS method.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of pyranocoumarin isomers decursin and decursinol angelate by liver microsomes from human and rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 isoforms in the Metabolism of Decursin and Decursinol Angelate from Korean Angelica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro metabolism of pyranocoumarin isomers decursin and decursinol angelate by liver microsomes from man and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 Isoforms in the Metabolism of Decursin and Decursinol Angelate from Korean Angelica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. worldscientific.com [worldscientific.com]

- 9. Quantitative determination of decursin, decursinol angelate, and decursinol in mouse plasma and tumor tissue using liquid-liquid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Single Oral Dose Pharmacokinetics of Decursin and Decursinol Angelate in Healthy Adult Men and Women | PLOS One [journals.plos.org]

- 11. Single oral dose pharmacokinetics of decursin and decursinol angelate in healthy adult men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. HPLC Analysis and Extraction Methods of Decursin and Decursinol Angelate in Angelica gigas Roots -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

Foundational Research on the Pyranocoumarin Class of Compounds: A Technical Guide

Introduction

Pyranocoumarins represent a significant class of heterocyclic compounds characterized by a pyran ring fused to a coumarin (B35378) (2H-1-benzopyran-2-one) core. These compounds are found as natural metabolites in a limited number of plant families, most notably Apiaceae and Rutaceae.[1][2] Structurally, they are classified as either linear or angular, depending on the fusion position of the pyran ring to the coumarin nucleus.[1] The intrinsic structural diversity and functional versatility of pyranocoumarins have made them a major focus for researchers in both synthetic and medicinal chemistry.[3] This interest is largely driven by their broad spectrum of potent biological activities, including anti-inflammatory, anticancer, anti-HIV, neuroprotective, antioxidant, antibacterial, and antifungal properties.[2][3][4] This technical guide provides an in-depth overview of the foundational research on pyranocoumarins, covering their synthesis, biological mechanisms, quantitative activity data, and key experimental methodologies.

Synthetic Strategies

The synthesis of the pyranocoumarin (B1669404) scaffold is a key area of research, with numerous strategies developed to achieve structural diversity. The formation of the pyran moiety is typically achieved through methods such as the Claisen rearrangement of propargyloxycoumarins or the reaction of hydroxycoumarins with α,β-unsaturated aldehydes or ketones.[3][5] Multicomponent reactions (MCRs) are also widely employed, offering an efficient and environmentally friendly approach to pyranocoumarin derivatives.[6] A common and versatile method is the three-component Diels-Alder reaction involving a 4-hydroxycoumarin (B602359), various benzaldehydes, and malononitrile (B47326).[7][8]

Biological Activities and Mechanisms of Action

Pyranocoumarins exhibit a wide array of pharmacological effects, making them promising candidates for drug development.

Anti-inflammatory Activity

A significant body of research highlights the anti-inflammatory properties of pyranocoumarins. The mechanism often involves the modulation of key signaling pathways in immune cells like macrophages.[7] For instance, certain pyranocoumarin derivatives have been shown to inhibit the production of nitric oxide (NO), a proinflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[7][8] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS).[7][9]

The underlying mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[8][10] LPS, a component of Gram-negative bacteria, typically activates Toll-like receptor 4 (TLR4), leading to the phosphorylation and activation of MAPK pathways (including ERK, JNK, and p38) and the translocation of the NF-κB p65 subunit to the nucleus.[7][8] This triggers the transcription of proinflammatory cytokines like TNF-α and IL-6.[8][9] Pyranocoumarins can inhibit the phosphorylation of these signaling proteins, thereby blocking the inflammatory cascade.[8][11]

Anticancer Activity

Pyranocoumarins, notably decursin (B1670152) and its derivatives, have demonstrated potent anticancer effects against various cancer cell lines, including prostate, breast, and leukemia.[12][3] One of the primary mechanisms is the induction of apoptosis (programmed cell death).

For example, the pyranocoumarin (+)-4'-O-acetyl-3'-O-angeloyl-cis-khellactone has been shown to trigger mitochondria-mediated apoptosis in HL-60 leukemia cells.[13] This process involves the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and an increase in the pro-apoptotic protein Bax.[13] The released cytochrome c activates a cascade of caspases (specifically involving caspase-9), which are enzymes that execute the apoptotic process.[13] This pathway is often accompanied by the activation of stress-related signaling kinases like JNK.[13]

Quantitative Bioactivity Data

The potency of pyranocoumarins has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.

Table 1: Anti-inflammatory Activity of Pyranocoumarin Derivatives

| Compound | Assay | Cell Line | IC50 Value | Reference |

|---|---|---|---|---|

| Coumarin Derivative 2 | NO Production Inhibition | RAW264.7 | 33.37 µM | [7] |

| Arisugacin A | Acetylcholinesterase Inhibition | - | 1 nM | [7][8] |

| Arisugacin B | Acetylcholinesterase Inhibition | - | 26 nM | [7][8] |

| Various Derivatives | COX-2 Inhibition | - | ≤ 10 µM |[1] |

Table 2: Anticancer Activity of Pyranocoumarin Derivatives

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| Derivative 4g | SW-480 | Colon | 34.6 µM | [3] |

| Derivative 4i | SW-480 | Colon | 35.9 µM | [3] |

| Derivative 4j | SW-480 | Colon | 38.6 µM | [3] |

| Derivative 4g | MCF-7 | Breast | 42.6 µM | [3] |

| Derivative 4i | MCF-7 | Breast | 34.2 µM | [3] |

| Derivative 4j | MCF-7 | Breast | 26.6 µM | [3] |

| Decursin | DU145, PC-3, LNCaP | Prostate | 25-100 µM |[12] |

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to advancing pyranocoumarin research.

Protocol 1: Synthesis of Pyranocoumarin Derivatives

This protocol is based on the three-component reaction for synthesizing pyrano[3,2-c]coumarins.[4][8]

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxycoumarin (1.0 mmol), a selected benzaldehyde (B42025) derivative (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as molecular iodine (10 mol%).[14]

-

Reaction Conditions: Stir the reaction mixture and heat under reflux.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol to remove impurities, and then dry. If necessary, further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyranocoumarin derivative.[14]

-

Characterization: Confirm the structure of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

Protocol 2: Assessment of Anti-inflammatory Activity in Macrophages

This protocol details the evaluation of pyranocoumarins for their ability to suppress inflammatory responses in RAW264.7 macrophage cells.[7][8]

-

Cell Culture and Plating: Culture RAW264.7 macrophages in appropriate media. Seed the cells into 96-well plates (for viability and NO assays) or 6-well plates (for protein analysis) and incubate for 24 hours to allow for cell adherence.[8][10]

-

Compound Treatment: Pre-treat the cells with various concentrations (e.g., 20, 40, 80 µM) of the pyranocoumarin derivative for 2 hours.[8]

-

LPS Stimulation: Induce an inflammatory response by adding LPS (e.g., 500 ng/mL) to the media and incubate for an appropriate time (e.g., 30 minutes for phosphorylation analysis, 20-24 hours for NO and cytokine production).[8][10]

-

Cell Viability Assay (MTT): Assess the cytotoxicity of the compound by performing an MTT assay to ensure that the observed effects are not due to cell death.[7][15]

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant after 20-24 hours. Measure the amount of nitrite (B80452) (a stable product of NO) using the Griess reagent. Calculate the percentage of NO inhibition relative to the LPS-only treated control.[7][8]

-

Western Blot Analysis: For mechanistic studies, lyse the cells after a short LPS stimulation (30 min).[10] Separate the proteins via SDS-PAGE, transfer to a membrane, and probe with specific antibodies against the phosphorylated and total forms of key signaling proteins (p-ERK, p-JNK, p-p38, p-p65) and iNOS to determine the compound's effect on these pathways.[7][8]

The pyranocoumarin class of compounds stands out as a versatile and pharmacologically significant scaffold. Foundational research has established their potent bioactivities, particularly in the realms of anti-inflammatory and anticancer applications. The mechanisms of action are increasingly well-understood, often involving the modulation of critical cellular signaling pathways such as NF-κB, MAPK, and intrinsic apoptosis. With established synthetic routes and robust protocols for biological evaluation, the field is well-positioned for the future development of novel pyranocoumarin-based therapeutic agents for a range of human diseases. Continued exploration into structure-activity relationships and advanced drug delivery systems will be crucial in translating the therapeutic potential of these compounds from the laboratory to clinical practice.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Diverse synthesis of pyrano[3,2-c]coumarins: a brief update - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. zenodo.org [zenodo.org]

- 13. Pyranocoumarin(+/-)-4'-O-acetyl-3'-O-angeloyl-cis-khellactone induces mitochondrial-dependent apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Technical Whitepaper: Initial Screening of (-)-Decursinol and its Analogs for Anticancer Properties

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Decursinol, along with its related pyranocoumarin (B1669404) compounds decursin (B1670152) and decursinol (B1670153) angelate, are bioactive phytochemicals primarily isolated from the roots of the Korean medicinal herb Angelica gigas Nakai.[1][2] These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and notably, anticancer properties.[3][4][5] Preclinical in vitro and in vivo studies have demonstrated their potential to inhibit proliferation, induce apoptosis, and arrest the cell cycle in various cancer types, positioning them as promising lead compounds for oncological drug discovery.[1][3][6]

This technical guide provides a comprehensive overview of the initial screening methodologies used to evaluate the anticancer potential of (-)-decursinol and its analogs. It includes detailed experimental protocols, a summary of quantitative data from cytotoxicity assays, and a visualization of the key molecular signaling pathways implicated in their mechanism of action.

In Vitro Cytotoxicity

The initial step in screening for anticancer properties involves assessing the cytotoxic and antiproliferative effects of the compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this evaluation.

Summary of IC50 Values

The following tables summarize the reported IC50 values for decursin, decursinol, and decursinol angelate across a range of human cancer cell lines.

Table 1: Anticancer Activity of Decursin (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |

| 143B | Osteosarcoma | 54.2 | 24h | [4] |

| MG63 | Osteosarcoma | 54.3 | 24h | [4] |

| 143B | Osteosarcoma | 57.7 | 48h | [4] |

| MG63 | Osteosarcoma | 49.7 | 48h | [4] |

| A549 | Lung Cancer | 43.55 | - | [7] |

| NCI/ADR-RES | Ovarian Cancer | 23 µg/mL | - | [1][4] |

Table 2: Anticancer Activity of Decursinol Angelate (DA) (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| PC-3 | Prostate Cancer | 13.63 | [4][8] |

| B16F10 | Melanoma | ~75 | [4] |

| HeLa | Cervical Cancer | 10 | [4] |

Key Experimental Protocols

Standardized, reproducible protocols are critical for the initial screening of potential anticancer compounds. The following sections detail the methodologies for core in vitro assays.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), yielding insoluble purple formazan (B1609692) crystals.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, PC-3) into a 96-well plate at a density of approximately 3 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of (-)-Decursinol or its analogs in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane—an early hallmark of apoptosis.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate. After 24 hours, treat the cells with various concentrations of the test compound for the desired duration (e.g., 24-48 hours). Include positive (e.g., staurosporine) and vehicle controls.[4]

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[4]

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[4]

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and other signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with the test compound, then lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate the protein samples by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, Bcl-2, Cyclin D1, p-Akt).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The band intensity corresponds to the protein expression level.

Mechanisms of Action & Signaling Pathways

(-)-Decursinol and its analogs exert their anticancer effects by modulating multiple cellular signaling pathways. These interactions lead to the inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis.

Visualizing the Screening Workflow and Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the typical experimental workflow for screening and the key signaling pathways affected by (-)-Decursinol.

Key Molecular Mechanisms

-

Induction of Apoptosis: Decursin and its analogs induce programmed cell death in various cancer cells.[1] This is often mediated by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax.[1][9] This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3), culminating in the cleavage of critical cellular substrates like PARP.[1][9]

-

Cell Cycle Arrest: A common finding is the ability of these compounds to cause cell cycle arrest, primarily at the G0/G1 phase.[1][6] This is achieved by inhibiting the expression of key cell cycle regulatory proteins, including Cyclin D1, Cyclin E, cyclin-dependent kinase 2 (CDK2), and CDK4.[1] Concurrently, they can increase the expression of CDK inhibitors like p27Kip1.[10]

-

Inhibition of Pro-Survival Pathways: Decursin has been shown to suppress several critical signaling pathways that cancer cells exploit for survival and proliferation. These include the PI3K/Akt/mTOR, JAK/STAT, and MAPK/ERK pathways.[1][6] By inhibiting the phosphorylation of key kinases like Akt and ERK, decursin disrupts downstream signaling cascades that promote cell growth and suppress apoptosis.[9][11]

In Vivo Anticancer Activity

Initial in vivo screening is typically conducted using xenograft mouse models. Studies have shown that decursin can significantly suppress tumor growth in mice implanted with various cancer cells, including gastric, colon, and hepatocellular carcinoma.[6] These in vivo results corroborate the in vitro findings and demonstrate the potential of these compounds to be effective in a more complex biological system.

Conclusion and Future Directions

The initial screening of (-)-Decursinol and its analogs, decursin and decursinol angelate, consistently demonstrates significant anticancer properties across a multitude of cancer cell lines. Their multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of major pro-survival signaling pathways, makes them compelling candidates for further drug development.[1][3]

While these preclinical findings are promising, further research is necessary. Future work should focus on lead optimization to enhance potency and selectivity, comprehensive pharmacokinetic and toxicological studies, and the development of novel formulations to overcome potential issues with poor oral bioavailability.[1] Ultimately, well-designed clinical trials will be required to establish the safety and efficacy of these natural compounds as a therapeutic strategy for cancer treatment.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]

- 7. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]